

# Application Notes and Protocols for P18 Peptide Synthesis and Purification

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## Compound of Interest

Compound Name: P-18

Cat. No.: B1577197

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## Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of the P18 peptide, a nonapeptide with the sequence Threonine-Aspartic Acid-Tyrosine-Methionine-Valine-Glycine-Serine-Tyrosine-Glycine-Proline-Arginine (TDYMVGSYGPR). P18 has garnered significant interest in cancer research for its anti-angiogenic properties, primarily through the modulation of the VEGF/VEGFR2 signaling pathway.<sup>[1][2]</sup> These protocols are intended for researchers in academia and the pharmaceutical industry engaged in the study of anti-cancer peptides and drug development.

## Introduction

The P18 peptide is a promising therapeutic agent due to its ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.<sup>[1]</sup> It exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby interfering with the downstream signaling cascade that promotes endothelial cell proliferation and migration.<sup>[1][2]</sup> The following protocols detail the chemical synthesis of P18 using Fmoc-based solid-phase peptide synthesis (SPPS), its purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and its characterization by mass spectrometry.

## Experimental Protocols

### I. P18 Peptide Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the P18 peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Met-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Thr(tBu)-OH
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: Diisopropylethylamine (DIPEA)
- Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solvent: DMF, DCM
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Dry ether
- Solid Phase Peptide Synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine in DMF solution to the resin.
  - Shake for 5 minutes.
  - Drain the solution.
  - Add fresh 20% piperidine in DMF solution and shake for 15 minutes.
  - Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
- Amino Acid Coupling:
  - In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
  - Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Shake the reaction vessel for 2 hours.
  - Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
  - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the P18 sequence, starting from the C-terminal Arginine and ending with the N-terminal Threonine.
- Final Fmoc Deprotection: After coupling the final amino acid (Threonine), perform a final Fmoc deprotection (step 2).
- Resin Washing and Drying: Wash the peptide-bound resin extensively with DMF (5x) and DCM (5x). Dry the resin under vacuum.

- Cleavage and Deprotection:
  - Add the cleavage cocktail to the dried resin.
  - Shake the mixture for 2-3 hours at room temperature.<sup>[1]</sup>
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Wash the resin with a small amount of TFA.
- Peptide Precipitation:
  - Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold dry ether.
  - Centrifuge the mixture to pellet the peptide.
  - Decant the ether and wash the peptide pellet with cold ether twice.
  - Dry the crude peptide pellet under vacuum.

## II. P18 Peptide Purification by Reverse-Phase HPLC

### Instrumentation and Materials:

- Preparative RP-HPLC system with a UV detector
- C18 column (e.g., 10 µm particle size, 250 x 22.5 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

### Procedure:

- Sample Preparation: Dissolve the crude P18 peptide in a minimal amount of Mobile Phase A.

- Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Purification:
  - Inject the dissolved crude peptide onto the column.
  - Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 10 mL/min.
  - Monitor the elution at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified P18 peptide as a white powder.

### III. P18 Peptide Characterization by Mass Spectrometry

#### Instrumentation:

- Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

#### Procedure:

- Sample Preparation: Dissolve a small amount of the purified, lyophilized P18 peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
- Mass Analysis: Acquire the mass spectrum of the peptide.
- Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of P18 (TDYMVGSYGPR).

#### Expected Results:

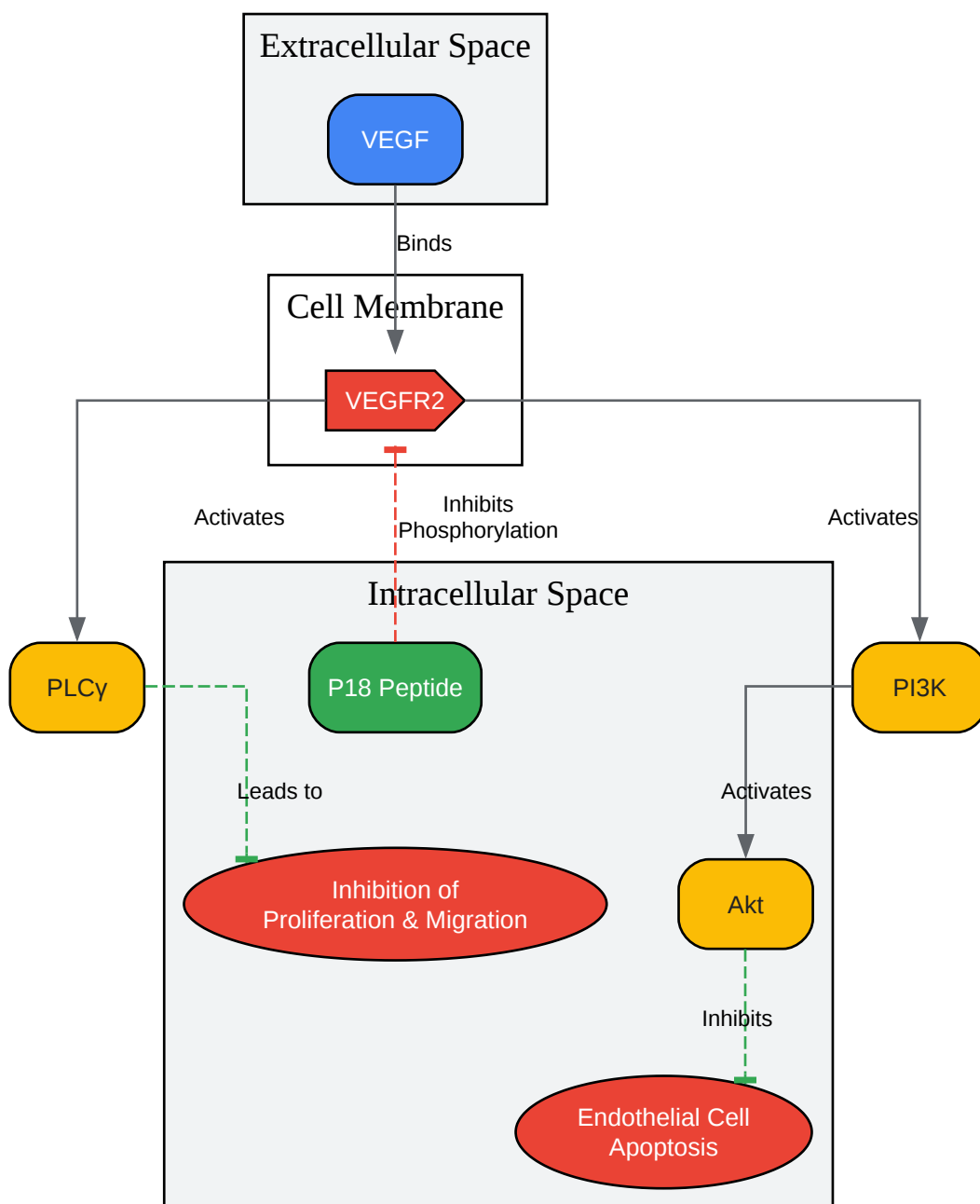
The theoretical molecular weight of the C-terminally amidated P18 peptide (C<sub>51</sub>H<sub>76</sub>N<sub>14</sub>O<sub>16</sub>S) is approximately 1213.3 Da. The observed mass should be within an acceptable error range of the theoretical mass.

## Data Presentation

Parameter	Value
Peptide Sequence	TDYMVGSYGPR-NH <sub>2</sub>
Molecular Formula	C <sub>51</sub> H <sub>76</sub> N <sub>14</sub> O <sub>16</sub> S
Theoretical Mass	~1213.3 Da
Purity (Post-HPLC)	>95%
Appearance	White lyophilized powder

## Visualizations

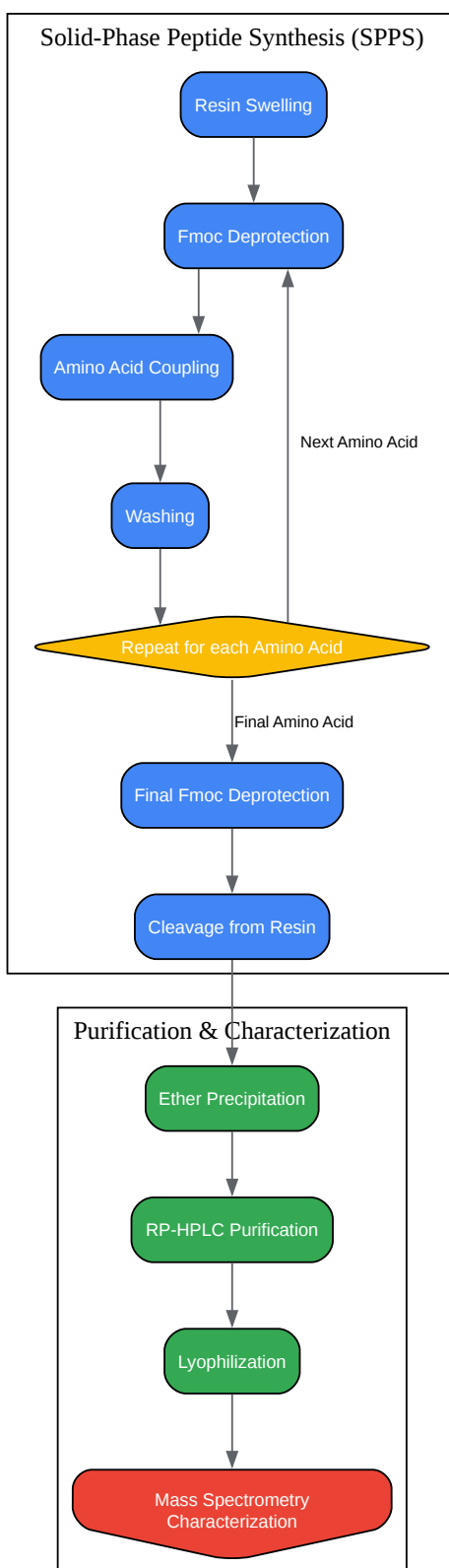
## Signaling Pathway



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Caption: P18 peptide inhibits the VEGF/VEGFR2 signaling pathway.

## Experimental Workflow



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## References

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